(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene

CAS No.: 425-32-1

Cat. No.: VC3769846

Molecular Formula: C14H10F4

Molecular Weight: 254.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 425-32-1 |

|---|---|

| Molecular Formula | C14H10F4 |

| Molecular Weight | 254.22 g/mol |

| IUPAC Name | (1,1,2,2-tetrafluoro-2-phenylethyl)benzene |

| Standard InChI | InChI=1S/C14H10F4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1-10H |

| Standard InChI Key | OVEWNBYMFPGNRR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F |

Introduction

Chemical Identity and Nomenclature

(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene is identified by the CAS Registry Number 425-32-1 . This organofluorine compound is also known by several synonyms:

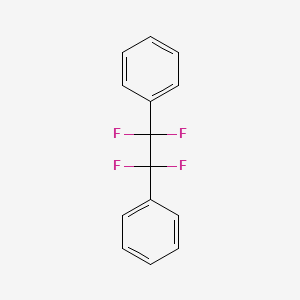

The compound's molecular structure consists of two phenyl rings connected by a tetrafluoroethane bridge, where each carbon atom of the bridge is bonded to two fluorine atoms and one phenyl group. This arrangement can be represented chemically using the SMILES notation: FC(F)(c1ccccc1)C(F)(F)c2ccccc2 .

Structural Characteristics

Molecular Composition

(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene has the molecular formula C₁₄H₁₀F₄, corresponding to a molecular weight of 254.22-254.23 g/mol . The structure contains:

-

Two phenyl rings (C₆H₅)

-

A central ethane bridge (-C₂-)

-

Four fluorine atoms bonded to the central ethane carbons

The core structural feature is the tetrafluorinated ethane bridge connecting the two aromatic rings, which contributes significantly to the compound's unique properties.

Spectroscopic Data

Spectroscopic analysis provides insight into the structural arrangement of the molecule. Based on available data, the fluorine atoms in (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene show characteristic signals in ¹⁹F NMR spectroscopy:

This NMR data indicates two distinct fluorine environments within the molecule, each representing two equivalent fluorine atoms. The coupling constant (J = 6.2 Hz) suggests through-space or through-bond interactions between the fluorine nuclei.

Physical and Chemical Properties

The physical and chemical properties of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene are significantly influenced by its fluorinated structure. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene

The high LogP value (4.57-5.00) indicates significant lipophilicity, suggesting the compound would preferentially partition into organic phases rather than aqueous environments. This property has important implications for potential applications in drug delivery systems, membrane interactions, and material science.

The relatively high boiling point (256.8°C) reflects strong intermolecular forces, likely resulting from the polarized C-F bonds and aromatic interactions between the phenyl groups. The moderate vapor pressure (0.0243 mmHg at 25°C) indicates limited volatility under standard conditions.

Synthetic Methodologies

Several synthetic approaches have been developed for the preparation of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene and related compounds. The main synthetic routes are described below.

Copper(0)-Mediated Fluoroalkylation

A well-documented method for synthesizing (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene involves copper(0)-mediated coupling of 2-bromo-1,1,2,2-tetrafluoroethyl compounds with iodobenzene. This reaction proceeds under controlled conditions in a sealed environment .

The general procedure involves:

-

Combining a 2-bromo-1,1,2,2-tetrafluoroethyl compound with iodobenzene in a 1:1 molar ratio

-

Adding copper powder (typically 2 molar equivalents)

-

Using dimethyl sulfoxide (DMSO) as the reaction solvent

-

Heating the reaction mixture to 130-140°C for 36 hours

-

Purifying the crude product via silica gel chromatography

The reaction mechanism likely involves an electron transfer from copper(0) to the bromofluoro compound, generating reactive intermediates that couple with iodobenzene . The final product, 1,1,2,2-Tetrafluoro-1,2-diphenylethane (compound 12a in the literature), is obtained after purification .

Direct Fluorination of Arylacetylenes

An alternative synthetic approach involves the direct addition of fluorine to arylacetylenes. Under suitable conditions, elemental fluorine can be added across carbon-carbon triple bonds of arylacetylenes to form tetrafluoroethane derivatives .

This method typically involves:

-

Reacting an arylacetylene (such as phenylacetylene) with elemental fluorine (F₂)

-

Controlling reaction conditions to favor addition rather than substitution reactions

-

Isolating the resulting tetrafluoroethane derivative

The direct fluorination approach is particularly valuable for potential radiochemical applications, as reactions are generally fast and start directly with F₂, making it suitable for the incorporation of short-lived radioisotopes like ¹⁸F for applications in positron emission tomography (PET) imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume